molecular formula C10H7BrO3 B14439763 (Z)-2-bromo-4-oxo-4-phenylbut-2-enoic acid CAS No. 75884-29-6

(Z)-2-bromo-4-oxo-4-phenylbut-2-enoic acid

Cat. No.: B14439763
CAS No.: 75884-29-6
M. Wt: 255.06 g/mol
InChI Key: QEBVLSYVLCYHMZ-VURMDHGXSA-N
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Description

(Z)-2-bromo-4-oxo-4-phenylbut-2-enoic acid is an organic compound characterized by the presence of a bromine atom, a phenyl group, and a conjugated ketone and carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-bromo-4-oxo-4-phenylbut-2-enoic acid typically involves the bromination of 4-oxo-4-phenylbut-2-enoic acid. This can be achieved through the addition of bromine (Br2) to the double bond in the presence of a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually carried out at low temperatures to control the regioselectivity and stereoselectivity of the bromination process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-bromo-4-oxo-4-phenylbut-2-enoic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.

    Reduction: Conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.

    Oxidation: Performed in aqueous or mixed solvent systems at elevated temperatures.

Major Products

    Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

(Z)-2-bromo-4-oxo-4-phenylbut-2-enoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-2-bromo-4-oxo-4-phenylbut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the conjugated system play a crucial role in its reactivity and binding affinity. The compound may inhibit enzymatic activity by forming covalent bonds with active site residues or by altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-bromo-4-oxo-4-phenylbut-2-enoic acid: The geometric isomer with different spatial arrangement of substituents.

    4-oxo-4-phenylbut-2-enoic acid: The non-brominated analog.

    2-bromo-4-oxo-4-phenylbutanoic acid: The saturated analog without the double bond.

Uniqueness

(Z)-2-bromo-4-oxo-4-phenylbut-2-enoic acid is unique due to its specific geometric configuration (Z-isomer) and the presence of both bromine and a conjugated ketone-carboxylic acid system. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

75884-29-6

Molecular Formula

C10H7BrO3

Molecular Weight

255.06 g/mol

IUPAC Name

(Z)-2-bromo-4-oxo-4-phenylbut-2-enoic acid

InChI

InChI=1S/C10H7BrO3/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7/h1-6H,(H,13,14)/b8-6-

InChI Key

QEBVLSYVLCYHMZ-VURMDHGXSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C(/C(=O)O)\Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=C(C(=O)O)Br

Origin of Product

United States

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